2-Bromo-4-chloro-5-fluorobenzeneboronic acid
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Overview
Description
2-Bromo-4-chloro-5-fluorobenzeneboronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a boronic acid group. This compound is widely used in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions, due to its unique reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-5-fluorobenzeneboronic acid typically involves the halogenation of a benzene ring followed by the introduction of the boronic acid group. One common method includes the bromination of 4-chloro-5-fluorobenzene, followed by the reaction with a boronic acid derivative under specific conditions. The reaction conditions often involve the use of palladium catalysts and base in an inert atmosphere to facilitate the formation of the boronic acid group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-5-fluorobenzeneboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reactions.
Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.
Substituted Benzene Derivatives: Formed through substitution reactions.
Scientific Research Applications
2-Bromo-4-chloro-5-fluorobenzeneboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Utilized in the synthesis of drug candidates and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-5-fluorobenzeneboronic acid primarily involves its role in Suzuki-Miyaura cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which undergoes transmetalation with an aryl halide to form a new carbon-carbon bond. This process is facilitated by the unique electronic properties of the bromine, chlorine, and fluorine atoms, which enhance the reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chlorobenzeneboronic acid
- 2-Bromo-5-fluorobenzeneboronic acid
- 4-Chloro-5-fluorobenzeneboronic acid
Uniqueness
2-Bromo-4-chloro-5-fluorobenzeneboronic acid is unique due to the presence of three different halogen atoms on the benzene ring, which provides distinct electronic and steric properties. This makes it particularly useful in selective reactions and the synthesis of complex molecules .
Properties
IUPAC Name |
(2-bromo-4-chloro-5-fluorophenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrClFO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,11-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFMTMOIKSYSPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Br)Cl)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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